molecular formula C13H10F5NO2 B14292231 3-Ethyl-3-(pentafluorophenyl)piperidine-2,6-dione CAS No. 113423-71-5

3-Ethyl-3-(pentafluorophenyl)piperidine-2,6-dione

Cat. No.: B14292231
CAS No.: 113423-71-5
M. Wt: 307.22 g/mol
InChI Key: FPKQJJGQIBFBBH-UHFFFAOYSA-N
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Description

3-Ethyl-3-(pentafluorophenyl)piperidine-2,6-dione is a heterocyclic compound that belongs to the class of piperidine-2,6-diones. These compounds are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of the pentafluorophenyl group imparts unique chemical properties to this compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(pentafluorophenyl)piperidine-2,6-dione typically involves the Michael addition of ethyl acrylate to pentafluorobenzene, followed by intramolecular nucleophilic substitution to form the piperidine-2,6-dione ring. Potassium tert-butoxide is often used as a promoter in this reaction . The reaction can be performed under solvent-free conditions, which enhances the functional group tolerance and yields a wide range of piperidine-2,6-diones in good yields .

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using the same reaction conditions. The process involves the use of abundant acetates and acrylamides, and the reaction can be performed in large reactors to achieve kilo-scale synthesis . This method is robust and can be adapted for the production of various derivatives of piperidine-2,6-dione.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(pentafluorophenyl)piperidine-2,6-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine-2,6-diones, which can be further utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Ethyl-3-(pentafluorophenyl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(pentafluorophenyl)piperidine-2,6-dione involves its interaction with molecular targets such as CRBN (Cereblon) in the design of PROTAC drugs. The compound acts as a ligand that binds to CRBN, facilitating the degradation of target proteins through the ubiquitin-proteasome system . This mechanism is crucial for the development of targeted therapies in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-3-(pentafluorophenyl)piperidine-2,6-dione is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical properties and enhances its reactivity in various synthetic applications. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Properties

CAS No.

113423-71-5

Molecular Formula

C13H10F5NO2

Molecular Weight

307.22 g/mol

IUPAC Name

3-ethyl-3-(2,3,4,5,6-pentafluorophenyl)piperidine-2,6-dione

InChI

InChI=1S/C13H10F5NO2/c1-2-13(4-3-5(20)19-12(13)21)6-7(14)9(16)11(18)10(17)8(6)15/h2-4H2,1H3,(H,19,20,21)

InChI Key

FPKQJJGQIBFBBH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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